6-methoxyquinolin-2(1H)-one
Overview
Description
6-Methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a methoxy group at the 6th position and a keto group at the 2nd position
Mechanism of Action
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .
Mode of Action
It has been reported that this compound can participate in a light-induced direct electron transfer with alkyl carboxylic acids for c-h alkylation .
Biochemical Pathways
It is known that the compound can participate in c-h alkylation reactions , which are fundamental transformations in organic chemistry and are involved in various biochemical pathways.
Result of Action
Given its ability to participate in c-h alkylation reactions , it can be inferred that the compound might influence the structure and function of biomolecules in the cell.
Action Environment
It is known that the compound can participate in light-induced reactions , suggesting that light conditions might influence its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the keto group can lead to the formation of 6-methoxyquinolin-2(1H)-ol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxidized quinolinone derivatives.
Reduction: 6-Methoxyquinolin-2(1H)-ol.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
6-Methoxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown potential for its use in developing treatments for diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinolin-2(1H)-one: Lacks the methoxy group at the 6th position.
6-Chloroquinolin-2(1H)-one: Has a chloro group instead of a methoxy group at the 6th position.
6-Hydroxyquinolin-2(1H)-one: Has a hydroxy group at the 6th position.
Uniqueness: 6-Methoxyquinolin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and modify its interaction with biological targets, making it distinct from other quinolinone derivatives.
Properties
IUPAC Name |
6-methoxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXCMWXUMCLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281268 | |
Record name | 6-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-00-1 | |
Record name | 13676-00-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 6-methoxyquinolin-2(1H)-one into an iridium(III) complex influence its interaction with DNA?
A1: Research suggests that incorporating this compound as a ligand in an iridium(III) complex can significantly impact its interaction with DNA. While the specific study mentioned does not directly synthesize a complex with this compound, it investigates closely related derivatives. It highlights that the complex containing a 7-methoxy-2-(methylthio)quinoline ligand [] exhibited stronger binding affinity to CT-DNA compared to complexes with other substitutions on the quinoline ring. This difference in binding affinity suggests that the position and nature of substituents on the quinoline ring play a crucial role in dictating the interaction of the resulting iridium(III) complexes with DNA []. Further investigation into the binding mode of the this compound containing complex is needed to fully elucidate its specific interactions.
Q2: What is the documented anticancer activity of iridium(III) complexes incorporating this compound or its derivatives?
A2: While the provided research doesn't directly investigate the anticancer activity of an iridium(III) complex with this compound itself, it explores complexes with structurally similar ligands []. The study demonstrates that these iridium(III) complexes display promising anticancer activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines []. Importantly, the complex containing the 7-methoxy-2-(methylthio)quinoline ligand exhibited higher cytotoxicity against the HeLa cell line compared to cisplatin, a widely used chemotherapy drug []. This finding emphasizes the potential of iridium(III) complexes bearing quinoline-based ligands, including potentially this compound, as anticancer agents. Further research is needed to directly assess the anticancer properties of the this compound-containing complex and to explore its mechanism of action.
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